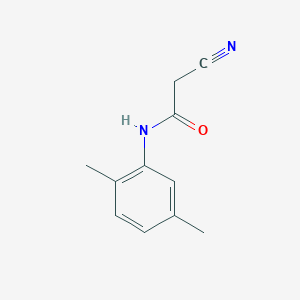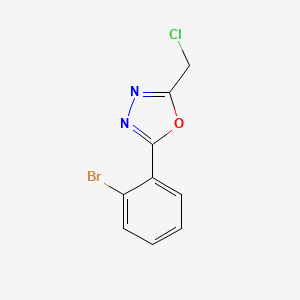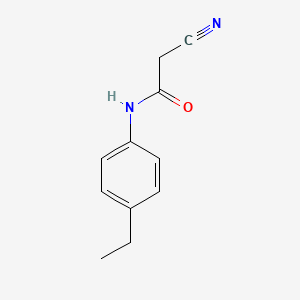![molecular formula C55H70O5 B1271858 4-tert-Butylcalix[5]arene CAS No. 81475-22-1](/img/structure/B1271858.png)
4-tert-Butylcalix[5]arene
描述
4-tert-Butylcalix5arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique basket-like structure, which allows them to act as host molecules in supramolecular chemistry. The tert-butyl groups attached to the calixarene framework enhance its solubility and stability, making it a valuable compound in various chemical applications.
作用机制
Target of Action
The primary targets of 4-tert-Butylcalix5arene are paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals .
Mode of Action
4-tert-Butylcalix5arene interacts with its targets by binding to them . This interaction is facilitated by the compound’s tetraphenolic lower-rim in the cone conformation . The compound’s complexes can be used as metalloligands in the synthesis of polymetallic clusters .
Biochemical Pathways
The exact biochemical pathways affected by 4-tert-Butylcalix5It is known that the compound can influence the synthesis ofpolymetallic clusters . These clusters have fascinating structural and magnetic properties .
Pharmacokinetics
The ADME properties of 4-tert-Butylcalix5The compound is known to be a starting material for further derivatization, including halogenation, acylation, and diazo coupling .
Result of Action
The result of 4-tert-Butylcalix5arene’s action is the formation of polymetallic clusters . These clusters have fascinating structural and magnetic properties .
Action Environment
The action of 4-tert-Butylcalix5arene can be influenced by various environmental factors. For instance, varying reactants, stoichiometries, and reaction or crystallisation conditions can affect the range of clusters that can be accessed .
生化分析
Biochemical Properties
4-tert-Butylcalix5arene plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as cytochrome P450, influencing their catalytic activity. The compound can also bind to proteins like albumin, altering their conformation and function. These interactions are primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding, which stabilize the host-guest complexes formed by 4-tert-Butylcalix5arene.
Cellular Effects
4-tert-Butylcalix5arene affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, 4-tert-Butylcalix5arene can enhance the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of 4-tert-Butylcalix5arene involves its ability to bind to specific biomolecules, thereby altering their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 4-tert-Butylcalix5arene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-tert-Butylcalix5arene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 4-tert-Butylcalix5arene can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 4-tert-Butylcalix5arene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and protect against oxidative stress. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These dosage-dependent effects are crucial for determining the safe and effective use of 4-tert-Butylcalix5arene in therapeutic applications.
Metabolic Pathways
4-tert-Butylcalix5arene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds. By modulating these enzymes, 4-tert-Butylcalix5arene can affect the levels of metabolites and the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, 4-tert-Butylcalix5arene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cells, 4-tert-Butylcalix5arene can interact with cytoplasmic and nuclear proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes.
Subcellular Localization
4-tert-Butylcalix5arene exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. This localization allows 4-tert-Butylcalix5arene to exert its effects on specific cellular processes, such as mitochondrial respiration or gene transcription, thereby influencing overall cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcalix5arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired calixarene compound.
Industrial Production Methods: Industrial production of 4-tert-Butylcalix5arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-tert-Butylcalix5arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to quinones under specific conditions.
Reduction: Reduction of the quinone derivatives can regenerate the phenolic units.
Substitution: The hydrogen atoms on the phenolic units can be substituted with various functional groups, such as halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while acylation can be performed using acyl chlorides in the presence of a base.
Major Products:
科学研究应用
4-tert-Butylcalix5arene has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and host-guest interactions.
Biology: The compound can be functionalized to interact with biological molecules, making it useful in biosensing and drug delivery systems.
Industry: 4-tert-Butylcalixarene is used in the development of advanced materials, such as sensors and catalysts, due to its unique structural properties.
相似化合物的比较
- 4-tert-Butylcalix4arene: Similar in structure but with four phenolic units, it has different cavity size and binding properties.
- 4-tert-Butylcalix6arene: Contains six phenolic units, offering a larger cavity for guest encapsulation.
- Calix8arene: With eight phenolic units, it provides an even larger cavity and different binding characteristics.
Uniqueness: 4-tert-Butylcalix5arene is unique due to its intermediate cavity size, which allows it to encapsulate a specific range of guest molecules that may not fit into the cavities of calix4arene or calix6arene. This makes it particularly valuable in applications requiring selective molecular recognition and binding.
属性
IUPAC Name |
5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJNUHSOASZVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369362 | |
| Record name | 4-tert-Butylcalix[5]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81475-22-1 | |
| Record name | 4-tert-Butylcalix[5]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcalix[5]arene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the separation of 4-tert-Butylcalix[5]arene from other calixarenes using thin-layer chromatography?
A1: The research primarily focused on understanding the chromatographic behavior of this compound and other related compounds (calix[4]arene, 4-tert-butyl-calix[4]arene tribenzoate, and pyrene) using thin-layer chromatography (TLC). The study revealed that using acetonitrile-water mobile phases with RP18W plates provided the best separation of the different calixarenes, including this compound []. This suggests that the different polarities and structures of these molecules, influenced by factors like the presence of tert-butyl groups and the size of the calixarene ring, play a significant role in their separation using reversed-phase TLC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)







![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)




